molecular formula C18H20FN3O4S2 B2675563 1-((4-fluorophenyl)sulfonyl)-N-(3-(methylcarbamoyl)thiophen-2-yl)piperidine-4-carboxamide CAS No. 923509-04-0

1-((4-fluorophenyl)sulfonyl)-N-(3-(methylcarbamoyl)thiophen-2-yl)piperidine-4-carboxamide

Cat. No.: B2675563
CAS No.: 923509-04-0
M. Wt: 425.49
InChI Key: QVYKJAKDQLVELR-UHFFFAOYSA-N
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Description

1-((4-fluorophenyl)sulfonyl)-N-(3-(methylcarbamoyl)thiophen-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H20FN3O4S2 and its molecular weight is 425.49. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

A series of propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole moiety, synthesized through a process that involves the use of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, was evaluated for their potential as anticancer agents. Compounds synthesized showed strong anticancer activity, suggesting that derivatives of piperidine-4-carboxamide could be promising candidates for anticancer drug development. The evaluation highlighted compounds with low IC50 values, indicating strong anticancer properties relative to the reference drug doxorubicin, though it emphasized the need for further in vivo studies to ascertain therapeutic usefulness (Rehman et al., 2018).

Antimicrobial Applications

N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and N-((5-aryl-3-phenylisoxazol-4-yl)sulfonyl)thiophene-2-carboxamides were synthesized using a green approach that involved 1,3-dipolar cycloaddition methodology. These compounds exhibited potential antibacterial activity against Bacillus subtilis and antifungal activity against Aspergillus niger, indicating their potential as antimicrobial agents (Sowmya et al., 2018).

Antibacterial Properties

A study on the synthesis of some acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores evaluated their antibacterial potentials. The research showed moderate inhibitory effects against both Gram-negative and Gram-positive bacterial strains, highlighting the antibacterial properties of compounds within this chemical family. One compound, in particular, demonstrated significant growth inhibition of various bacterial strains, including Salmonella typhi and Escherichia coli, suggesting its potential for further development as an antibacterial agent (Iqbal et al., 2017).

Applications in Fluorination Chemistry

The synthesis and properties of various phenylsulfur trifluorides, including their application as deoxofluorinating agents, were explored. These compounds, especially 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, demonstrated high thermal stability and resistance to aqueous hydrolysis. They were found to be superior in utility for the deoxofluorination of alcohols, aldehydes, ketones, and other functional groups compared to existing reagents. This research highlights the role of fluorinated compounds in drug discovery and their unique effects when incorporated into molecules, providing insights into the diverse fluorination capabilities of these compounds (Umemoto et al., 2010).

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4S2/c1-20-17(24)15-8-11-27-18(15)21-16(23)12-6-9-22(10-7-12)28(25,26)14-4-2-13(19)3-5-14/h2-5,8,11-12H,6-7,9-10H2,1H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYKJAKDQLVELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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